Cas no 105258-07-9 (3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one)
3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one Chemical and Physical Properties
Names and Identifiers
-
- 4H-1-Benzopyran-4-one, 3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)-
- 3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one
- 3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
- 105258-07-9
- NCGC00293047-01
- AB01293474-01
- STK851913
- AKOS002236416
- F3139-2778
-
- Inchi: 1S/C17H10BrF3O3/c1-23-11-6-7-12-13(8-11)24-16(17(19,20)21)14(15(12)22)9-2-4-10(18)5-3-9/h2-8H,1H3
- InChI Key: QOWISXLBGDBXEW-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1C(C2C=CC(=CC=2OC=1C(F)(F)F)OC)=O
Computed Properties
- Exact Mass: 397.97654g/mol
- Monoisotopic Mass: 397.97654g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 524
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 35.5Ų
3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3139-2778-2μmol |
3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one |
105258-07-9 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
| Life Chemicals | F3139-2778-5μmol |
3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one |
105258-07-9 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
| Life Chemicals | F3139-2778-10μmol |
3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one |
105258-07-9 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
| Life Chemicals | F3139-2778-20μmol |
3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one |
105258-07-9 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
| Life Chemicals | F3139-2778-1mg |
3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one |
105258-07-9 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
| Life Chemicals | F3139-2778-2mg |
3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one |
105258-07-9 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
| Life Chemicals | F3139-2778-3mg |
3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one |
105258-07-9 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
| Life Chemicals | F3139-2778-4mg |
3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one |
105258-07-9 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
| Life Chemicals | F3139-2778-5mg |
3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one |
105258-07-9 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
| Life Chemicals | F3139-2778-10mg |
3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one |
105258-07-9 | 90%+ | 10mg |
$79.0 | 2023-07-05 |
3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
3-(4-Bromophenyl)-7-Methoxy-2-(Trifluoromethyl)-4H-Chromen-4-One: A Comprehensive Overview
3-(4-Bromophenyl)-7-Methoxy-2-(Trifluoromethyl)-4H-Chromen-4-One, also known by its CAS number 105258-07-9, is a highly specialized organic compound with significant potential in various fields of research and application. This compound belongs to the class of chromones, which are aromatic heterocyclic compounds with a ketone group at the 4-position. The structure of this compound is characterized by a chromenone core, substituted with a 4-bromophenyl group at the 3-position, a methoxy group at the 7-position, and a trifluoromethyl group at the 2-position. These substituents contribute to its unique chemical properties and make it a valuable molecule in both academic and industrial settings.
The synthesis of 3-(4-Bromophenyl)-7-Methoxy-2-(Trifluoromethyl)-4H-Chromen-4-One involves a series of carefully designed organic reactions. The starting material is typically a substituted chromanone, which undergoes various functional group transformations to introduce the desired substituents. For instance, the introduction of the trifluoromethyl group often involves electrophilic substitution or nucleophilic aromatic substitution, depending on the reactivity of the intermediate. The methoxy group is introduced through etherification or oxidation reactions, while the bromophenyl group is added via coupling reactions or Friedel-Crafts alkylation. The optimization of these reaction conditions is crucial to ensure high yield and purity of the final product.
The physical and chemical properties of 3-(4-Bromophenyl)-7-Methoxy-2-(Trifluoromethyl)-4H-Chromen-4-One have been extensively studied. Its molecular weight is approximately 396.16 g/mol, and it has a melting point of around 210°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. Its UV-vis spectrum shows strong absorption bands in the visible region, which makes it suitable for applications in optoelectronic devices. Additionally, the presence of electron-withdrawing groups like trifluoromethyl and bromine enhances its stability under thermal and oxidative conditions.
In terms of biological activity, 3-(4-Bromophenyl)-7-Methoxy-2-(Trifluoromethyl)-4H-Chromen-4-One has shown promising results in recent studies as a potential drug candidate. Researchers have explored its anti-inflammatory, antioxidant, and anticancer properties using in vitro models. For instance, studies have demonstrated that this compound can inhibit the activity of cyclooxygenase enzymes, which are key players in inflammation pathways. Furthermore, its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases such as neurodegenerative disorders.
The application of 3-(4-Bromophenyl)-7-Methoxy-2-(Trifluoromethyl)-4H-Chromen-4-One extends beyond pharmacology into materials science. Due to its unique electronic properties, this compound has been investigated as a building block for organic semiconductors and light-emitting materials. Recent advancements in thin-film transistor technology have highlighted its potential as an active layer material due to its high charge carrier mobility and excellent optical properties.
In conclusion, 3-(4-Bromophenyl)-7-Methoxy-2-(Trifluoromethyl)-4H-Chromen-4-One, with its CAS number 105258-07-9, represents a versatile molecule with diverse applications across multiple disciplines. Its synthesis involves intricate organic reactions, while its physical and chemical properties make it suitable for use in both biological and materials-based research. As ongoing studies continue to uncover new potentials for this compound, it stands as a testament to the ever-evolving field of organic chemistry.
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